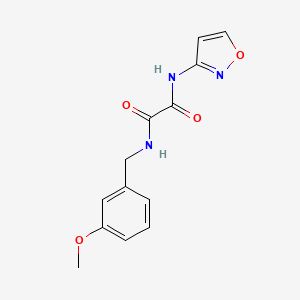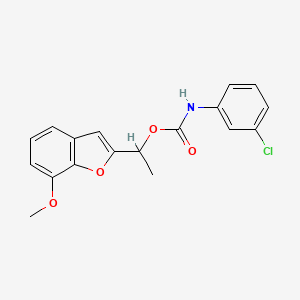
Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemical reactions of thieno[3,2-c]quinoline derivatives, including compounds related to Methyl 4-(2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiazol-4-yl)benzoate, have been explored for their potential applications in various fields of scientific research. These derivatives are synthesized using various reagents and aryl-amine derivatives as starting material. The review by Abu‐Hashem et al. (2021) details procedures for the synthesis of thieno[3,2-c]quinoline derivatives and discusses their chemical reactions, highlighting the versatility of these compounds for further functionalization and application in material science, pharmaceutical research, and organic synthesis.
Fluorescent Probes
The exploration of quinoline derivatives as blue-green fluorescent probes for various applications, including bioimaging and material sciences, is an area of interest. Bodke et al. (2013) synthesized novel 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives, demonstrating their potential as fluorescent probes. These compounds show promising photophysical properties with high quantum yield and are fluorescent in solution, indicating their utility in developing new fluorescent materials for scientific and industrial applications (Bodke et al., 2013).
Antimicrobial and Anticancer Agents
A significant area of research involves the synthesis of quinoline derivatives for potential antimicrobial and anticancer applications. Bolakatti et al. (2020) designed and synthesized a novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies provided insights into the binding mode of these compounds at the active site of target enzymes, suggesting their potential as promising hits for developing anticancer and antimicrobial agents (Bolakatti et al., 2020).
Enhancing Photovoltaic Performance
In the field of material science, particularly in developing new materials for solar cell applications, the enhancement of photovoltaic performance through the conjugation of the acceptor unit in copolymers has been studied. Hu et al. (2014) synthesized copolymers based on benzodithiophene and quinoxaline, demonstrating an effective way to improve the performance of polymer solar cells. Increasing the acceptor unit conjugation led to a narrower band gap and enhanced interchain π–π interactions, resulting in improved power conversion efficiency, indicating the potential of these materials in photovoltaic applications (Hu et al., 2014).
Propriétés
IUPAC Name |
methyl 4-[2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S2/c1-31-24(30)16-10-8-15(9-11-16)21-14-33-25(27-21)28-23(29)18-13-20(22-7-4-12-32-22)26-19-6-3-2-5-17(18)19/h2-14H,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTZTXZURLHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)



![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2568157.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
